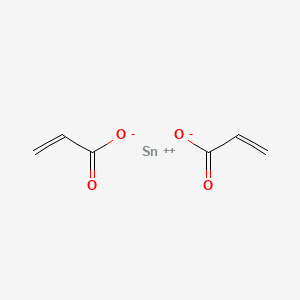

Tin(2+) acrylate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

94275-72-6 |

|---|---|

Molecular Formula |

C6H6O4Sn |

Molecular Weight |

260.82 g/mol |

IUPAC Name |

prop-2-enoate;tin(2+) |

InChI |

InChI=1S/2C3H4O2.Sn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

FBXAIBZEZGSAAK-UHFFFAOYSA-L |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Sn+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Tin(II) Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of tin(II) acrylate, an inorganic compound with applications in the development of copolymers and other advanced materials. The document outlines a common synthetic methodology, details the experimental protocol, presents relevant chemical data, and discusses the importance of an inert atmosphere to prevent oxidation.

Overview of Synthesis

Tin(II) acrylate, with the chemical formula C₆H₆O₄Sn, is typically synthesized through a salt metathesis reaction in an aqueous solution.[1] A common and effective method involves a two-step process. First, acrylic acid is neutralized with a base, such as sodium hydroxide, to form a soluble acrylate salt. Subsequently, a water-soluble tin(II) salt, like tin(II) chloride, is introduced to the solution. This results in the precipitation of the less soluble tin(II) acrylate, which can then be isolated.[2]

A crucial consideration in this synthesis is the propensity of tin(II) to oxidize to tin(IV), especially in solution.[3] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is recommended to ensure the purity of the final product.[3] Additionally, polymerization inhibitors, such as hydroquinone, are often added to prevent the spontaneous and potentially violent polymerization of the acrylate monomers during the reaction.[2][4]

Synthesis Pathway and Experimental Workflow

The logical flow of the synthesis process can be visualized as a progression from initial reactants through key process steps to the final, purified product.

Caption: General Synthesis Workflow for Tin(II) Acrylate.

Detailed Experimental Protocol

The following protocol is based on a reported synthesis for a tin acrylate-based copolymer, focusing on the in-situ formation of the tin(II) acrylate monomer.[2]

Materials:

-

Acrylic Acid (C₃H₄O₂)

-

Sodium Hydroxide (NaOH)

-

Tin(II) Chloride (SnCl₂)

-

Hydroquinone

-

Distilled Water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Buchner funnel or equivalent filtration setup

Procedure:

-

Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and thermometer. Ensure the setup allows for heating and continuous agitation.

-

Initial Solution: Charge the flask with 150 mL of distilled water.[2]

-

Inhibitor Addition: Add a small amount of hydroquinone to the water to prevent the premature polymerization of acrylic acid.[2]

-

Acid Addition: While stirring, add 49.7 g of acrylic acid to the flask.[2]

-

Neutralization: Slowly add 16 g of sodium hydroxide to the solution. An exothermic reaction will occur. Continue stirring and heat the solution to 35-40°C for one hour to ensure the complete dissolution of the alkali and formation of sodium acrylate.[2]

-

Tin(II) Salt Addition: Once the sodium hydroxide has fully dissolved, add 22 g of tin(II) chloride salt to the mixture.[2]

-

Precipitation: Increase the temperature to 50°C and continue stirring until the tin(II) chloride is completely dissolved and the tin(II) acrylate has formed.[2] At this stage, the tin(II) acrylate is typically not isolated but used directly in a subsequent polymerization step.[2]

-

Isolation (Optional): For isolation of the pure compound, the resulting precipitate would be collected by filtration, washed with deionized water to remove soluble byproducts like sodium chloride, and subsequently dried under a vacuum at a low temperature.

Quantitative Data and Properties

The following tables summarize key quantitative data for the reactants and the final product, tin(II) acrylate.

Table 1: Reactant Specifications for Synthesis

| Reactant | Formula | Molar Mass ( g/mol ) | Amount Used (g) | Moles (approx.) |

| Acrylic Acid | C₃H₄O₂ | 72.06 | 49.7 | 0.69 |

| Sodium Hydroxide | NaOH | 40.00 | 16.0 | 0.40 |

| Tin(II) Chloride | SnCl₂ | 189.60 | 22.0 | 0.12 |

Note: The stoichiometry in the cited procedure suggests that acrylic acid is in excess, which may be intended to drive the subsequent copolymerization reaction.[2]

Table 2: Computed Properties of Tin(II) Acrylate

| Property | Value |

| Molecular Formula | C₆H₆O₄Sn |

| Molar Mass | 260.82 g/mol [1] |

| IUPAC Name | tin(2+); prop-2-enoate[1] |

| Canonical SMILES | C=CC(=O)[O-].C=CC(=O)[O-].[Sn+2][1] |

| InChIKey | FBXAIBZEZGSAAK-UHFFFAOYSA-L[1] |

| CAS Number | 94275-72-6[1] |

Characterization

While the provided search results focus on the use of tin(II) acrylate in copolymer synthesis, standard characterization techniques for the isolated compound would include:

-

Infrared (IR) Spectroscopy: To confirm the presence of the carboxylate group and the vinyl C=C bond, and the absence of the carboxylic acid O-H band.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to verify the acrylate structure and ¹¹⁹Sn NMR to confirm the +2 oxidation state of the tin center.

-

Elemental Analysis: To determine the elemental composition (C, H, Sn) and confirm the empirical formula.

-

Thermal Analysis (TGA/DSC): To assess thermal stability and identify decomposition patterns.

These analytical methods are essential for confirming the identity, purity, and stability of the synthesized tin(II) acrylate, ensuring its suitability for further applications in research and development.

References

Tin(II) Acrylate: A Technical Overview of Chemical Properties and Potential Applications

Introduction

Tin(II) acrylate, with the chemical formula C6H6O4Sn, is a metal-organic compound that holds potential for applications in polymer chemistry and materials science.[1] Its bifunctional nature, possessing both a polymerizable acrylate group and a catalytically active tin(II) center, makes it a subject of interest for researchers in these fields. This technical guide provides a comprehensive overview of the known chemical properties of tin(II) acrylate, drawing from available literature and data on analogous compounds. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Core Chemical Properties

Quantitative data on the specific physical and chemical properties of pure tin(II) acrylate are not extensively available in the public domain. However, based on the properties of related metal acrylates and tin(II) compounds, the following characteristics can be anticipated.

| Property | Value | Source/Analogy |

| Molecular Formula | C6H6O4Sn | [1] |

| Molecular Weight | 260.82 g/mol | [1] |

| CAS Number | 94275-72-6 | [1] |

| Appearance | Expected to be a white to off-white solid | Analogy with other metal acrylates. |

| Melting Point | Data not available. May decompose upon heating. | |

| Boiling Point | Data not available. Likely to decompose before boiling. | |

| Solubility | Expected to have low solubility in non-polar organic solvents and may show some solubility in polar aprotic solvents. Copolymers have been observed to swell in water.[2] | Analogy with zinc diacrylate and observations of tin acrylate copolymers.[2][3] |

| Stability | Expected to be sensitive to air and moisture, with the tin(II) center being susceptible to oxidation to tin(IV).[4] Some tin(II) coordination polymers, however, exhibit stability in air and moisture. | General knowledge of tin(II) chemistry.[4] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of pure tin(II) acrylate is not explicitly documented in the reviewed literature. However, a plausible synthesis route can be extrapolated from the preparation of other metal acrylates and tin(II) carboxylates. The most probable method involves the reaction of a tin(II) salt, such as tin(II) chloride (SnCl2), with acrylic acid or a salt of acrylic acid, like sodium acrylate.

Hypothetical Synthesis of Tin(II) Acrylate

Materials:

-

Tin(II) chloride (SnCl2), anhydrous

-

Acrylic acid (CH2=CHCOOH)

-

Triethylamine (N(C2H5)3) or Sodium hydroxide (NaOH)

-

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran or toluene)

-

Inert gas (e.g., nitrogen or argon)

Protocol:

-

Reaction Setup: All glassware should be thoroughly dried and the reaction conducted under an inert atmosphere to prevent the oxidation of the tin(II) starting material.

-

Preparation of Tin(II) Chloride Solution: Dissolve a known molar amount of anhydrous tin(II) chloride in the anhydrous, deoxygenated solvent in a reaction flask equipped with a magnetic stirrer.

-

Neutralization of Acrylic Acid: In a separate flask, dissolve two molar equivalents of acrylic acid in the same solvent. To this solution, slowly add two molar equivalents of a base (e.g., triethylamine or a solution of sodium hydroxide) at a low temperature (e.g., 0 °C) to form the acrylate salt in situ. This step should also be carried out under an inert atmosphere.

-

Reaction: Slowly add the acrylate salt solution to the stirred tin(II) chloride solution at room temperature.

-

Precipitation and Isolation: The formation of tin(II) acrylate, which is likely to be a solid, should be observed as a precipitate. The reaction mixture is stirred for a specified period (e.g., 12-24 hours) to ensure complete reaction.

-

Purification: The solid product is then isolated by filtration under an inert atmosphere, washed with the anhydrous solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.

Characterization Protocols

The characterization of the synthesized tin(II) acrylate would be crucial to confirm its identity and purity. The following techniques would be employed:

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational bands of the acrylate group (C=C and C=O stretching) and the Sn-O bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the acrylate protons and carbons. ¹¹⁹Sn NMR would be essential to verify the +2 oxidation state of the tin center.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Elemental Analysis: To determine the percentage of carbon, hydrogen, and tin, and to verify the empirical formula.

-

Thermal Analysis (TGA/DSC): To assess the thermal stability of the compound and identify decomposition temperatures.

Reactivity and Potential Applications

Polymerization

Tin(II) acrylate can serve as a monomer in polymerization reactions. The acrylate functionality allows it to undergo polymerization, typically initiated by free radical initiators, to form poly(tin(II) acrylate) or copolymers with other monomers. The tin(II) center can also influence the polymerization process, potentially acting as a catalyst. Tin(II) compounds, such as tin(II) octoate, are well-known catalysts for ring-opening polymerization of cyclic esters.[5][6]

Potential in Drug Development and Biological Systems

While specific studies on the biological activity of tin(II) acrylate are scarce, the broader class of tin compounds has been investigated for its potential in drug development. Organotin compounds have shown cytotoxic effects against various cancer cell lines, and their mechanism of action is often attributed to their interaction with cellular membranes and the inhibition of key enzymes.[7][8]

The biological effects of tin compounds are complex and depend on the specific nature of the organic and inorganic ligands attached to the tin center. It is hypothesized that tin compounds can interfere with cellular signaling pathways, although a specific pathway for tin(II) acrylate has not been elucidated. The general biological activity of tin compounds suggests that they may impact processes such as cell proliferation and inflammation.[9] Further research is needed to explore the specific biological effects and potential therapeutic applications of tin(II) acrylate.

Visualizations

Experimental Workflow for Synthesis and Characterization

Disclaimer: This technical guide has been compiled from the best available scientific literature. However, significant gaps exist in the publicly available data for tin(II) acrylate. The provided experimental protocols are hypothetical and based on established chemical principles for related compounds. Researchers should exercise caution and perform thorough safety assessments before attempting any experimental work.

References

- 1. Tin(2+) acrylate | C6H6O4Sn | CID 57356749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. adhesivesmag.com [adhesivesmag.com]

- 4. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]

Unraveling the Structure of Tin(II) Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tin(II) compounds, characterized by the +2 oxidation state of tin and the presence of a stereochemically active lone pair of electrons, often exhibit complex and varied coordination geometries. Tin(II) acrylate, with the chemical formula C₆H₆O₄Sn, is a salt of tin(II) and acrylic acid. While it is primarily utilized in the synthesis of copolymers, for instance with methacrylates to create specialized coatings and hydrogels, its fundamental structural properties are not well-documented.[1][2] Understanding the molecular structure of tin(II) acrylate is crucial for controlling its reactivity, predicting the properties of resulting polymers, and exploring its potential in other fields, including as a precursor for tin-based catalysts or functional materials. This guide will synthesize available information on analogous compounds to propose a likely structure and detail the necessary steps for its empirical elucidation.

Proposed Structure of Tin(II) Acrylate

Based on the known structures of other tin(II) carboxylates, it is highly probable that tin(II) acrylate does not exist as a simple monomeric salt in the solid state. Instead, it is likely to form a coordination polymer where the acrylate ligands bridge tin(II) centers. The stereochemically active lone pair on the tin(II) ion will influence the coordination geometry, typically resulting in a distorted pyramidal or see-saw arrangement of ligands around the tin atom.

A plausible structure involves a dimeric or polymeric arrangement where the carboxylate groups of the acrylate ligands bridge two tin(II) centers, forming an eight-membered ring. This is a common structural motif for tin(II) carboxylates.[3]

Caption: Proposed dimeric structure of tin(II) acrylate with bridging acrylate ligands.

Experimental Protocols for Structural Elucidation

Synthesis of Tin(II) Acrylate

A general method for the synthesis of tin(II) carboxylates from elemental tin can be adapted for tin(II) acrylate.[4][5][6]

Materials:

-

Tin powder or shot (elemental tin)

-

Acrylic acid

-

4-tert-butylcatechol (inhibitor)

-

Dipropylene glycol (promoter)

-

Nitrogen gas

-

Air

Procedure:

-

In a multi-neck flask equipped with a mechanical stirrer, reflux condenser, gas inlet, and thermometer, charge elemental tin, acrylic acid, and a polymerization inhibitor such as 4-tert-butylcatechol.

-

Heat the mixture to approximately 60-80 °C with stirring.

-

Introduce a stream of air below the surface of the mixture to initiate the oxidation of tin. The reaction is exothermic and the temperature should be maintained between 80 °C and 120 °C.

-

Monitor the reaction for the formation of tin(IV) species.

-

Once a significant amount of tin has reacted, replace the air with a nitrogen stream.

-

Add a promoter, such as dipropylene glycol, and increase the temperature to around 155-165 °C to reduce any tin(IV) carboxylates to tin(II) carboxylates.

-

After the reaction is complete (as determined by monitoring the stannous content), the hot solution is filtered to remove any unreacted tin and other solid impurities.

-

The product, tin(II) acrylate, can be isolated by cooling and precipitation, followed by washing with a non-polar solvent and drying under vacuum.

Workflow for Structural Elucidation

The following workflow outlines the key analytical techniques for the comprehensive structural characterization of the synthesized tin(II) acrylate.

Caption: Workflow for the structural elucidation of tin(II) acrylate.

Analytical Techniques and Expected Data

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of tin(II) acrylate.

Expected Data:

-

Crystal System and Space Group: To be determined.

-

Lattice Parameters: To be determined.

-

Coordination Geometry: Likely a distorted trigonal pyramidal or see-saw geometry around the tin(II) center due to the stereochemically active lone pair.

-

Bond Lengths and Angles: The Sn-O bond lengths are expected to be in the range of 2.1-2.4 Å. The O-C-O bond angle of the carboxylate group will be indicative of its coordination mode (monodentate, bidentate chelating, or bridging).

-

Supramolecular Structure: The analysis will reveal whether the structure is dimeric, polymeric, or forms a more complex network.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution (e.g., in DMSO-d₆ or CDCl₃) will provide information about the structure and dynamics of tin(II) acrylate in the dissolved state.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Coupling | Information Provided |

| ¹H | 5.5 - 7.0 | ³J(H,H) | Presence and geometry of the vinyl group. |

| ¹³C | 120 - 140 (vinyl C), 160 - 180 (carbonyl C) | ¹J(C,H), ²J(C,H) | Confirmation of the acrylate backbone. The carbonyl chemical shift can be sensitive to the coordination environment. |

| ¹¹⁹Sn | -200 to -600 | ²J(¹¹⁹Sn, ¹³C), ³J(¹¹⁹Sn, ¹H) | The chemical shift is highly sensitive to the coordination number and geometry around the tin atom.[7][8][9] A shift in this range is characteristic of tin(II) compounds with oxygen ligation. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in tin(II) acrylate and probing the coordination of the carboxylate group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| ν(C=C) | ~1635 | Stretching vibration of the vinyl group.[10] |

| νₐₛ(COO) | ~1550 - 1610 | Asymmetric stretching of the carboxylate group. |

| νₛ(COO) | ~1400 - 1450 | Symmetric stretching of the carboxylate group. |

| Δν = νₐₛ - νₛ | > 200 (ionic), 150-200 (bridging), < 110 (chelating) | The difference between the asymmetric and symmetric stretching frequencies is diagnostic of the carboxylate coordination mode. A bridging mode is anticipated. |

| ν(Sn-O) | 400 - 600 | Tin-oxygen stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of tin(II) acrylate. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to observe the molecular ion or larger aggregates.

Expected Fragmentation Pathways:

-

Loss of one or both acrylate ligands.

-

Fragmentation of the acrylate ligand itself (e.g., loss of CO₂).

-

In the case of polymeric structures, fragmentation may occur along the polymer backbone.

-

The isotopic pattern of tin (with its multiple stable isotopes) will be a characteristic feature in the mass spectrum, aiding in the identification of tin-containing fragments.[11]

Relevance to Drug Development

While the primary applications of tin(II) acrylate are in materials science, the broader class of organotin compounds has been explored for various biological activities. Tin compounds have been investigated as potential anticancer and antimicrobial agents.[8] The structural elucidation of tin(II) acrylate is a prerequisite for any systematic investigation into its biological properties. Understanding its coordination chemistry, stability, and reactivity is essential for designing and developing any potential therapeutic applications. However, it is important to note that the toxicity of tin compounds is a significant consideration that must be carefully evaluated.

Conclusion

The definitive structure of tin(II) acrylate remains to be experimentally determined. However, based on the well-established chemistry of tin(II) carboxylates, a polymeric structure with bridging acrylate ligands and a distorted coordination geometry around the tin(II) center is the most probable arrangement. This technical guide provides a roadmap for the complete structural elucidation of this compound, from synthesis to comprehensive analysis using a suite of modern analytical techniques. The detailed characterization of tin(II) acrylate will not only fill a gap in the fundamental chemical literature but also enable a more rational design of materials and potentially other applications based on this versatile compound.

References

- 1. prepchem.com [prepchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 5. WO2002014328A1 - Direct synthesis of tin (ii) carboxylates and tin (iv) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 9. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 10. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. apps.dtic.mil [apps.dtic.mil]

In-Depth Technical Guide to Tin(II) Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) acrylate (Sn(C₃H₃O₂)₂) is an organometallic compound with potential applications in polymer chemistry and materials science. This guide provides a comprehensive overview of its molecular properties, a generalized synthesis protocol, and a discussion of its potential, though not yet fully elucidated, relevance in biological systems, which may be of interest to those in drug development.

Core Molecular and Physical Data

A summary of the key quantitative data for tin(II) acrylate is presented in Table 1. The molecular weight is calculated based on the atomic weights of its constituent elements.

| Property | Value |

| Molecular Formula | C₆H₆O₄Sn |

| Molecular Weight | 260.82 g/mol [1] |

| IUPAC Name | tin(2+); prop-2-enoate[1] |

| CAS Number | 94275-72-6[1] |

Table 1: Physicochemical Properties of Tin(II) Acrylate

Synthesis Protocol

Materials:

-

Tin(II) chloride (anhydrous)

-

Acrylic acid

-

A suitable non-polar, aprotic solvent (e.g., toluene, heptane)

-

A non-nucleophilic base (e.g., triethylamine)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve anhydrous tin(II) chloride in the chosen solvent.

-

In a separate flask, dissolve a stoichiometric equivalent of acrylic acid and the base in the same solvent.

-

Slowly add the acrylic acid/base solution to the tin(II) chloride solution at a controlled temperature, typically room temperature or slightly below.

-

The reaction mixture is stirred for a specified period to ensure complete reaction. The formation of a precipitate (triethylamine hydrochloride) is expected.

-

Upon completion, the precipitate is removed by filtration under an inert atmosphere.

-

The solvent is then removed from the filtrate under reduced pressure to yield the tin(II) acrylate product.

Characterization:

The resulting tin(II) acrylate can be characterized using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the acrylate moiety and ¹¹⁹Sn NMR to characterize the tin center.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the acrylate group and the Sn-O bonds.

-

Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Caption: Generalized workflow for the synthesis of tin(II) acrylate.

Potential Applications and Biological Relevance

While specific applications for tin(II) acrylate are not widely documented, organotin compounds, in general, have been utilized as catalysts in polymerization processes. For instance, tin(II) 2-ethylhexanoate is a well-known catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer with numerous biomedical applications.

The interest for drug development professionals may lie in the broader biological activities observed in other organotin compounds. Several tin complexes have been investigated for their potential therapeutic effects.

Anti-inflammatory and Anti-platelet Activity

Research on certain tin(II) and tin(IV) complexes has demonstrated potent inhibitory effects on inflammatory mediators, such as the Platelet-Activating Factor (PAF).[2] These compounds have shown the ability to interfere with platelet aggregation pathways.[2] While this activity has not been specifically demonstrated for tin(II) acrylate, it points to a potential area of investigation for structurally related compounds.

Anticancer Applications

A variety of organotin(IV) derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.[3] Some of these compounds have shown significantly higher activity than the established anticancer drug cisplatin.[3] The proposed mechanisms of action often involve interactions with cellular macromolecules, including proteins and DNA.

Given these findings, a hypothetical signaling pathway that could be modulated by a biologically active tin compound is depicted below. This diagram illustrates a simplified representation of a generic inflammatory signaling cascade that could be a target for such compounds.

Caption: Hypothetical signaling pathway potentially modulated by a tin compound.

Conclusion

Tin(II) acrylate is a compound with a defined molecular structure and weight. While specific applications and detailed synthesis protocols are not extensively documented, its chemical nature suggests potential as a polymerization catalyst. Furthermore, the broader family of organotin compounds has shown interesting biological activities, including anti-inflammatory and anticancer effects, which may warrant further investigation into the properties of tin(II) acrylate for researchers in materials science and drug development. It is important to note that many organotin compounds are associated with toxicity, and any handling or application should be conducted with appropriate safety precautions.

References

- 1. Tin(2+) acrylate | C6H6O4Sn | CID 57356749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tin(II) and Tin(IV) Complexes Incorporating the Oxygen Tripodal Ligands [(η5-C5R5)Co{P(OEt)2O}3]−, (R = H, Me; Et = -C2H5) as Potent Inflammatory Mediator Inhibitors: Cytotoxic Properties and Biological Activities against the Platelet-Activating Factor (PAF) and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Solubility Characteristics of Tin(II) Acrylate Copolymers: An In-depth Technical Guide

Introduction

Tin(II) acrylate copolymers are a class of organometallic polymers that have garnered interest for a variety of specialized applications, including the formulation of hydrogels and coatings.[1] The incorporation of tin(II) acrylate into polymer chains can significantly influence their physicochemical properties, most notably their solubility, thermal stability, and potential for further chemical modification. This technical guide provides a comprehensive overview of the synthesis, solubility characteristics, and thermal properties of tin(II) acrylate copolymers, with a focus on copolymers with methyl methacrylate and butyl acrylate. This document is intended for researchers, scientists, and drug development professionals working with or considering the use of these materials.

Synthesis of Tin(II) Acrylate Copolymers

The synthesis of tin(II) acrylate copolymers is typically achieved through free-radical polymerization. The process involves the reaction of tin(II) acrylate with a comonomer, such as an alkyl acrylate, in the presence of a radical initiator. The specific reaction conditions, including the choice of comonomer, initiator, and solvent, play a crucial role in determining the final properties of the copolymer.

Synthesis of Tin(II) Acrylate-Methyl Methacrylate (SnA-gr-MMA) Copolymer

A detailed experimental protocol for the synthesis of a tin(II) acrylate-methyl methacrylate (SnA-gr-MMA) copolymer has been reported.[1] The process begins with the preparation of tin(II) acrylate in situ, followed by copolymerization with methyl methacrylate.

Experimental Protocol:

-

Preparation of Tin(II) Acrylate:

-

In a flask equipped with a stirrer, add 150 ml of distilled water and 49.7 g of acrylic acid.

-

To prevent premature polymerization of the acrylic acid, add a small amount of hydroquinone.

-

While stirring, add 16 g of sodium hydroxide to the solution.

-

Heat the solution to 35-40°C for one hour until the sodium hydroxide is completely dissolved.

-

Once the alkali is dissolved, add 22 g of tin(II) chloride (SnCl₂) to the mixture.

-

Continue heating and stirring at 50°C until the tin(II) chloride is completely dissolved, forming the tin(II) acrylate monomer in solution.

-

-

Copolymerization with Methyl Methacrylate:

-

To the flask containing the tin(II) acrylate solution, slowly add 50 g of methyl methacrylate and 0.5 g of benzoyl peroxide (initiator) using a dropping funnel.

-

The reaction temperature will rise to approximately 70°C.

-

Maintain the copolymerization reaction for 4 hours.

-

The resulting product is a white, porous copolymer of tin(II) acrylate and methyl methacrylate.[1]

-

General Approach for Tin(II) Acrylate-Butyl Acrylate Copolymer Synthesis

While a specific detailed protocol for the direct synthesis of a tin(II) acrylate-butyl acrylate copolymer was not found in the reviewed literature, a general approach can be inferred from the synthesis of related acrylate copolymers. The synthesis would likely follow a similar free-radical polymerization pathway as the methyl methacrylate copolymer.

Proposed Experimental Protocol Outline:

-

Preparation of Tin(II) Acrylate: This step would be identical to the one described for the SnA-gr-MMA copolymer synthesis.

-

Copolymerization with Butyl Acrylate:

-

Following the formation of the tin(II) acrylate monomer solution, butyl acrylate would be added as the comonomer.

-

A suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, would be introduced to initiate the polymerization.

-

The reaction would be carried out at an elevated temperature (typically 60-80°C) for a specified duration to achieve a high degree of conversion.

-

The resulting copolymer would then be isolated and purified.

-

Solubility Characteristics

The solubility of tin(II) acrylate copolymers is a critical property that dictates their processing and application. The polarity of the comonomer and the overall composition of the copolymer chain are key factors influencing solubility.

Qualitative Solubility Observations

Based on available literature, the solubility of tin(II) acrylate copolymers can be summarized as follows:

| Copolymer | Solvent System | Solubility | Reference |

| Tin(II) acrylate-methyl methacrylate (SnA-gr-MMA) | Organic Solvents | Low Solubility | [1] |

| Dioxane | Soluble | [1] | |

| Water | Swells, does not dissolve | [1] | |

| Tributyltin methacrylate-vinyl acetate | Water | Becomes insoluble upon hydrolysis | [2] |

Experimental Protocol for Determining Polymer Solubility

A general procedure for determining the solubility of acrylate copolymers in organic solvents can be adapted to tin(II) acrylate copolymers.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the dry copolymer (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the desired organic solvent (e.g., 1 mL) to a vial containing the copolymer.

-

Dissolution:

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a shaker or magnetic stirrer at a controlled temperature. Gentle agitation methods like tumbling or rolling are preferred to avoid mechanical degradation of the polymer.

-

Visually inspect the mixture periodically for the disappearance of solid polymer particles. The time required for complete dissolution should be recorded.

-

-

Observation of Solubility:

-

Soluble: The polymer completely dissolves to form a clear, homogeneous solution.

-

Partially Soluble: Some of the polymer dissolves, but a solid residue remains.

-

Insoluble: The polymer does not dissolve, and may only swell.

-

-

Quantitative Determination (Gravimetric Method):

-

If the polymer is insoluble or partially soluble, the undissolved portion can be separated by filtration or centrifugation.

-

The separated solid is then dried to a constant weight.

-

The solubility can be calculated based on the initial and final weights of the polymer.

-

Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability and phase transitions of tin(II) acrylate copolymers.

Thermal Analysis of Tin(II) Acrylate-Methyl Methacrylate (SnA-gr-MMA) Copolymer

Thermogravimetric analysis of the SnA-gr-MMA copolymer reveals a multi-stage decomposition process.[1]

TGA Data Summary:

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| 1 | Up to ~339 | - | Initial minor mass loss, likely due to moisture or residual solvent. |

| 2 | 339.39 - 601.79 | 36.06 | Main decomposition of the organic components of the copolymer. |

DTA Data Summary:

Differential Thermal Analysis (DTA) of the SnA-gr-MMA copolymer shows an endothermic process at 246.89°C, corresponding to the decomposition of substances, and an exothermic process at 372.65°C, which is attributed to the formation of metal carbonates and carbides.[1]

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA):

-

Accurately weigh a small sample of the copolymer (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small sample of the copolymer (typically 5-10 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

Conclusion

This technical guide has provided an overview of the synthesis, solubility, and thermal properties of tin(II) acrylate copolymers. The synthesis of a tin(II) acrylate-methyl methacrylate copolymer has been detailed, and a general synthetic approach for other acrylate copolymers has been proposed. While qualitative solubility data indicates that these copolymers exhibit varied solubility depending on the comonomer, a significant lack of quantitative data in the existing literature presents a challenge for precise formulation and application development. The thermal analysis data for the SnA-gr-MMA copolymer provides valuable insights into its stability and decomposition behavior.

For researchers and professionals in drug development, the ability to tune the properties of these copolymers by altering the comonomer and synthesis conditions offers potential for creating novel drug delivery systems. However, further research is critically needed to establish a comprehensive quantitative understanding of their solubility in a wide range of pharmaceutically relevant solvents and to explore the synthesis of a broader array of tin(II) acrylate copolymers. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Guide to the Thermal Stability Analysis of Tin(II) Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation pertinent to the thermal stability analysis of tin(II) acrylate. While specific experimental data for tin(II) acrylate is not extensively available in public literature, this document outlines the established experimental protocols and expected data presentation based on the analysis of analogous metal acrylates and related organometallic compounds.

Introduction to the Thermal Stability of Tin(II) Acrylate

Tin(II) acrylate (Sn(O₂CCH=CH₂)₂) is a metal salt of acrylic acid with potential applications in various fields, including as a precursor for tin-containing polymers and as a catalyst. Its thermal stability is a critical parameter that dictates its storage, handling, and processing conditions, as well as its performance in applications where it may be subjected to elevated temperatures. Thermal analysis techniques are indispensable for characterizing the decomposition behavior of such compounds.

Key Thermal Analysis Techniques

The primary methods for evaluating the thermal stability of tin(II) acrylate are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on a compound like tin(II) acrylate are provided below. These protocols are based on standard practices for the thermal analysis of metal-organic compounds and polymers.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation : Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A common calibration involves using standard weights and materials with known Curie points.

-

Sample Preparation : Accurately weigh 5-10 mg of tin(II) acrylate powder into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere : Select the desired atmosphere, commonly an inert gas like nitrogen or an oxidative gas like air, with a typical flow rate of 20-50 mL/min.

-

Heating Program : Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.[1][2]

-

Data Acquisition : Record the mass loss as a function of temperature. The resulting data is typically presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

-

Sample Preparation : Accurately weigh 2-5 mg of tin(II) acrylate into a DSC pan (typically aluminum) and hermetically seal it. An empty, sealed pan is used as the reference.

-

Atmosphere : Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Program : Heat the sample and reference from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected decomposition range (e.g., 400 °C) at a controlled heating rate, such as 10 °C/min.

-

Data Acquisition : Record the differential heat flow between the sample and the reference as a function of temperature.

Data Presentation

Quantitative data from thermal analysis should be summarized in clear and structured tables for easy comparison and interpretation. The following tables present hypothetical data for the thermal analysis of tin(II) acrylate, as would be expected from TGA and DSC experiments.

Table 1: Hypothetical TGA Data for Tin(II) Acrylate in a Nitrogen Atmosphere

| Decomposition Stage | Temperature Range (°C) | Onset Temperature (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) | Mass Loss (%) | Residual Mass (%) |

| 1 | 150 - 250 | 165 | 210 | 35.5 | 64.5 |

| 2 | 250 - 400 | 270 | 330 | 20.0 | 44.5 |

| 3 | 400 - 600 | 420 | 480 | 15.0 | 29.5 |

Table 2: Hypothetical DSC Data for Tin(II) Acrylate in a Nitrogen Atmosphere

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

| Endotherm (Decomposition) | 160 | 215 | -150 |

| Exotherm (Decomposition) | 265 | 335 | 85 |

| Endotherm (Decomposition) | 415 | 485 | -110 |

Visualization of Processes

Diagrams are crucial for illustrating experimental workflows and proposed chemical pathways.

Caption: Workflow for the thermal stability analysis of tin(II) acrylate.

Based on the general decomposition patterns of metal carboxylates and acrylates, a hypothetical decomposition pathway for tin(II) acrylate can be proposed. The initial steps likely involve the loss of the acrylate ligands, followed by further decomposition and potential oxidation of the tin species.

Caption: Proposed thermal decomposition pathway for tin(II) acrylate.

Interpretation of Results

The TGA curve for tin(II) acrylate would likely show a multi-step decomposition process. The initial mass loss at lower temperatures can be attributed to the loss of volatile components or the initial breakdown of the acrylate ligands. Subsequent mass loss at higher temperatures would correspond to the further decomposition of intermediate species, ultimately leading to a final residue, which is expected to be a tin oxide (SnO or SnO₂), depending on the atmosphere.

The DSC thermogram would provide complementary information. Endothermic peaks are typically associated with bond-breaking and volatilization, while exothermic peaks may indicate oxidative decomposition or solid-state rearrangements. The correlation of DSC peaks with TGA mass loss steps is crucial for a comprehensive understanding of the decomposition mechanism.

Conclusion

The thermal stability analysis of tin(II) acrylate, employing TGA and DSC, is essential for defining its operational limits and understanding its degradation behavior. Although specific literature data is sparse, the experimental protocols and data interpretation frameworks presented in this guide provide a robust foundation for researchers to conduct and interpret their own thermal analyses of this compound. The hypothetical data and diagrams serve as a practical reference for what can be expected from such studies.

References

An In-depth Technical Guide to the Coordination Chemistry of Tin(II) Acrylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tin(II) acrylate, the salt formed from tin in its +2 oxidation state and acrylic acid, represents a fundamental example of a tin(II) carboxylate. While the broader class of tin(II) carboxylates has found applications as catalysts and precursors for materials, the specific coordination chemistry of tin(II) acrylate is not extensively documented in peer-reviewed literature. This guide provides a comprehensive overview of its expected coordination behavior, drawing parallels with well-characterized analogues such as tin(II) formate and tin(II) acetate. We will explore its synthesis, structural characteristics, spectroscopic signatures, and potential applications, with a particular focus on areas of interest for drug development professionals, such as its role in polymerization of biocompatible materials and the general biological activities of tin compounds.

Introduction to Tin(II) Coordination Chemistry

The coordination chemistry of tin(II) is largely dictated by the presence of a stereochemically active lone pair of 5s² electrons. This results in coordination geometries that are typically distorted from ideal polyhedra. The lone pair occupies a significant volume, leading to lower coordination numbers (commonly 3 or 4) and irregular bond angles. In the solid state, tin(II) compounds often exhibit polymeric structures, with bridging ligands connecting the tin centers.

Carboxylate ligands, such as acrylate, can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. In tin(II) carboxylates, bridging coordination is common, leading to the formation of extended one-, two-, or three-dimensional networks.

Synthesis of Tin(II) Acrylate

Experimental Protocol: Synthesis of Tin(II) Carboxylates

This protocol is a generalized procedure based on the synthesis of other tin(II) carboxylates and should be optimized for tin(II) acrylate.

Objective: To synthesize tin(II) acrylate from a tin(II) salt and acrylic acid.

Materials:

-

Tin(II) chloride (SnCl₂) or Tin(II) oxide (SnO)

-

Acrylic acid (CH₂=CHCOOH)

-

Sodium hydroxide (NaOH)

-

Anhydrous ethanol or other suitable organic solvent

-

Deionized water

Procedure:

-

Preparation of Sodium Acrylate:

-

In a reaction flask, dissolve a stoichiometric amount of sodium hydroxide in deionized water.

-

Slowly add an equimolar amount of acrylic acid to the sodium hydroxide solution with constant stirring in an ice bath to control the exothermic reaction.

-

The resulting solution contains sodium acrylate. This can be used in situ or the salt can be isolated by evaporation of the water.

-

-

Synthesis of Tin(II) Acrylate:

-

In a separate flask, dissolve tin(II) chloride in a minimal amount of deionized water or an organic solvent like ethanol.

-

Slowly add the aqueous solution of sodium acrylate to the tin(II) chloride solution with vigorous stirring.

-

A white precipitate of tin(II) acrylate should form immediately.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate with deionized water to remove any unreacted starting materials and sodium chloride.

-

Subsequently, wash with a small amount of ethanol or diethyl ether to facilitate drying.

-

Dry the resulting white powder under vacuum at a low temperature to prevent polymerization of the acrylate moiety.

-

Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Workflow Diagram

An In-depth Technical Guide on the Hydrolysis Behavior of Tin(II) Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) acrylate, a metal salt of acrylic acid, holds potential in various applications, including as a precursor for tin-containing polymers and materials. In aqueous environments, its utility is intrinsically linked to its stability and hydrolysis behavior. The interaction of tin(II) acrylate with water can lead to the formation of various tin(II) hydroxide species and the release of acrylic acid, influencing the pH and overall composition of the solution. This guide provides a comprehensive overview of the anticipated hydrolysis behavior of tin(II) acrylate, drawing upon the established chemistry of tin(II) compounds and metal carboxylates. Due to the limited availability of direct experimental data on tin(II) acrylate, this document synthesizes information from analogous systems to provide a predictive framework and detailed experimental protocols for its investigation.

The hydrolysis of tin(II) salts in aqueous solutions is a well-documented phenomenon, often resulting in the formation of insoluble basic salts, particularly with heating.[1] This process can be mitigated by the addition of acid.[1][2] The hydrolysis of the tin(II) ion can yield a variety of mononuclear and polynuclear hydroxide complexes, such as SnOH⁺, Sn(OH)₂, [Sn₂(OH)₂]²⁺, and [Sn₃(OH)₄]²⁺.[3] Organotin compounds also undergo hydrolysis, with the extent of the reaction being dependent on the number and nature of the organic substituents.[4]

Synthesis of Tin(II) Acrylate

A general method for the in-situ synthesis of tin(II) acrylate for use in polymerization reactions involves the reaction of a tin(II) salt, such as tin(II) chloride, with an alkali metal acrylate or acrylic acid in the presence of a base. A representative protocol is described below.

Experimental Protocol: Synthesis of Tin(II) Acrylate

Materials:

-

Tin(II) chloride (SnCl₂)

-

Acrylic acid (CH₂=CHCOOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydroquinone (polymerization inhibitor)

-

Anhydrous ethanol (for washing)

-

Anhydrous diethyl ether (for washing)

Procedure:

-

In a reaction flask, dissolve a stoichiometric amount of acrylic acid in deionized water. To prevent polymerization of the acrylic acid, a small amount of an inhibitor like hydroquinone can be added.

-

Slowly add a solution of sodium hydroxide (1 equivalent) to the acrylic acid solution while stirring to form sodium acrylate. The reaction is exothermic and should be cooled in an ice bath.

-

In a separate flask, prepare a solution of tin(II) chloride in deionized water. To prevent premature hydrolysis of the tin(II) salt, a small amount of hydrochloric acid can be added to this solution.

-

Slowly add the tin(II) chloride solution to the sodium acrylate solution with vigorous stirring. A white precipitate of tin(II) acrylate is expected to form.

-

After the addition is complete, continue stirring the mixture for a specified period (e.g., 1-2 hours) at room temperature to ensure complete reaction.

-

Isolate the solid tin(II) acrylate product by vacuum filtration.

-

Wash the product sequentially with deionized water, anhydrous ethanol, and anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum at a low temperature to avoid decomposition.

Expected Hydrolysis Behavior of Tin(II) Acrylate

The hydrolysis of tin(II) acrylate in aqueous solution is expected to proceed through the attack of water molecules on the tin(II) center, leading to the displacement of the acrylate ligands and the formation of tin(II) hydroxide species and acrylic acid. The overall reaction can be represented as:

Sn(O₂CCH=CH₂)₂(s) + 2H₂O(l) ⇌ Sn(OH)₂(s) + 2CH₂=CHCOOH(aq)

This equilibrium will be highly dependent on the pH of the solution.

-

Acidic Conditions (pH < 4): In acidic solutions, the hydrolysis of tin(II) acrylate is expected to be suppressed. The excess H⁺ ions will shift the equilibrium to the left, favoring the stable tin(II) acrylate.

-

Neutral to Mildly Acidic Conditions (pH 4-7): In this range, hydrolysis will likely occur, leading to the formation of various soluble and insoluble tin(II) hydroxy species. The release of acrylic acid will cause a decrease in the pH of the solution.

-

Alkaline Conditions (pH > 7): Under alkaline conditions, the hydrolysis is expected to be extensive, leading to the formation of stannite ions, such as [Sn(OH)₃]⁻ and [Sn(OH)₄]²⁻, which are soluble.

The hydrolysis process is likely to involve the formation of intermediate tin(II) hydroxy acrylate species before complete hydrolysis to tin(II) hydroxide.

Quantitative Analysis of Hydrolysis

| Equilibrium Reaction | log K (at 25 °C, infinite dilution) |

| Sn²⁺ + H₂O ⇌ SnOH⁺ + H⁺ | -3.40 |

| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂(aq) + 2H⁺ | -7.06 |

| Sn²⁺ + 3H₂O ⇌ Sn(OH)₃⁻ + 3H⁺ | -16.61 |

| 2Sn²⁺ + 2H₂O ⇌ Sn₂(OH)₂²⁺ + 2H⁺ | -4.77 |

| 3Sn²⁺ + 4H₂O ⇌ Sn₃(OH)₄²⁺ + 4H⁺ | -6.88 |

| Sn(OH)₂(s) ⇌ Sn²⁺ + 2OH⁻ | -25.8 |

Table 1: Equilibrium constants for the hydrolysis of the aqueous tin(II) ion.[5]

These values can be used to estimate the speciation of tin(II) in solution at different pH values, which will be a key factor in understanding the hydrolysis of tin(II) acrylate.

Experimental Protocols for Studying Hydrolysis

The following are detailed experimental protocols that can be adapted to study the hydrolysis behavior of tin(II) acrylate.

Potentiometric Titration for Determining Hydrolysis Constants

This method involves titrating a solution of tin(II) acrylate with a standard acid or base and monitoring the change in pH.

Materials and Equipment:

-

Tin(II) acrylate

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

High-purity deionized water (degassed to remove CO₂)

-

pH meter with a combination glass electrode

-

Autotitrator or manual titration setup

-

Thermostatted reaction vessel

-

Inert gas (e.g., nitrogen or argon) supply

Procedure:

-

Prepare a stock solution of tin(II) acrylate of known concentration in a slightly acidified aqueous medium to prevent initial hydrolysis.

-

Transfer a known volume of the tin(II) acrylate solution to the thermostatted reaction vessel.

-

Maintain a constant ionic strength by adding a background electrolyte (e.g., NaCl or KNO₃).

-

Purge the solution with an inert gas to prevent oxidation of Sn(II) to Sn(IV).

-

Allow the system to equilibrate at the desired temperature.

-

Titrate the solution with the standardized NaOH solution, adding small increments of titrant and recording the pH after each addition. Allow the pH to stabilize before recording the reading.

-

Continue the titration until a significant change in pH is observed, indicating the completion of the hydrolysis reactions.

-

The collected data (volume of titrant vs. pH) can be analyzed using computer programs to determine the hydrolysis constants of the various tin(II) species formed.

NMR Spectroscopy for Monitoring Hydrolysis Kinetics

¹H and ¹¹⁹Sn NMR spectroscopy can be used to monitor the hydrolysis of tin(II) acrylate over time by observing the changes in the chemical shifts and intensities of the signals corresponding to the acrylate ligand and the tin species.

Materials and Equipment:

-

Tin(II) acrylate

-

D₂O or a suitable deuterated solvent mixture

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Prepare a solution of tin(II) acrylate in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial NMR spectrum (¹H and ¹¹⁹Sn) at time t=0.

-

Monitor the reaction at regular time intervals by acquiring subsequent NMR spectra.

-

The disappearance of the acrylate proton signals and the appearance of new signals corresponding to free acrylic acid and various tin-hydroxy species can be integrated to determine their respective concentrations over time.

-

The kinetic data can then be used to determine the rate law and rate constants for the hydrolysis reaction.

HPLC Analysis of Released Acrylic Acid

High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of acrylic acid released during the hydrolysis of tin(II) acrylate.

Materials and Equipment:

-

Tin(II) acrylate

-

Deionized water

-

HPLC system with a UV detector

-

A suitable reverse-phase HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of water, acetonitrile, and an acid like phosphoric acid to suppress ionization of acrylic acid)[2]

-

Acrylic acid standards of known concentrations

Procedure:

-

Prepare a series of aqueous solutions of tin(II) acrylate at different pH values or as a function of time.

-

At specified time points, take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by acidification).

-

Filter the sample to remove any solid tin species.

-

Inject a known volume of the filtered sample into the HPLC system.

-

Detect the acrylic acid peak at a suitable wavelength (e.g., 210 nm).[2]

-

Quantify the concentration of acrylic acid by comparing the peak area with a calibration curve generated from the acrylic acid standards.

Visualizations

Hydrolysis Pathway of Tin(II) Acrylate

Caption: Proposed hydrolysis pathway of tin(II) acrylate.

Experimental Workflow for Hydrolysis Study

Caption: Workflow for investigating tin(II) acrylate hydrolysis.

Conclusion

While direct experimental data on the hydrolysis of tin(II) acrylate is currently scarce, a comprehensive understanding of its behavior can be inferred from the well-established chemistry of tin(II) salts and carboxylates. This guide provides a foundational understanding of the expected hydrolysis pathways and offers detailed experimental protocols that can be employed to systematically investigate this process. For researchers in materials science and drug development, a thorough characterization of the hydrolysis of tin(II) acrylate is crucial for predicting its stability, reactivity, and potential applications in aqueous environments. The provided methodologies offer a robust starting point for such investigations, enabling the generation of valuable data to fill the current knowledge gap.

References

In-Depth Technical Guide to Tin(II) Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) acrylate, also known as stannous acrylate, is an organotin compound with the chemical formula C₆H₆O₄Sn. As a derivative of acrylic acid, it holds potential as a monomer for the synthesis of functional polymers and materials. Organotin compounds, in general, are utilized in a variety of applications, including as catalysts, stabilizers, and biocidal agents. This guide provides a comprehensive overview of the available technical information for tin(II) acrylate, with a focus on its chemical identifiers, synthesis, and known applications, structured for a scientific audience.

Chemical Identifiers and Properties

A summary of the key identifiers and computed properties for tin(II) acrylate is provided below. This data is essential for substance identification, regulatory compliance, and theoretical modeling.[1][2]

| Identifier Type | Value |

| CAS Number | 94275-72-6 |

| Molecular Formula | C₆H₆O₄Sn |

| Molecular Weight | 260.82 g/mol [1] |

| IUPAC Name | prop-2-enoate;tin(2+)[1] |

| Synonyms | Stannous acrylate, Tin(2+) diacrylate |

| EC Number | 304-460-6 |

| PubChem CID | 57356749[1] |

| InChI | InChI=1S/2C3H4O2.Sn/c21-2-3(4)5;/h22H,1H2,(H,4,5);/q;;+2/p-2[1] |

| InChIKey | FBXAIBZEZGSAAK-UHFFFAOYSA-L[1] |

| Canonical SMILES | C=CC(=O)[O-].C=CC(=O)[O-].[Sn+2][1] |

Synthesis of Tin(II) Acrylate

The synthesis of tin(II) acrylate can be achieved through the reaction of a soluble tin(II) salt with acrylic acid or an acrylate salt. A detailed experimental protocol is described below, adapted from the synthesis of metal acrylates for copolymerization.[3]

Experimental Protocol: Synthesis from Tin(II) Chloride

Materials:

-

Acrylic acid (CH₂=CHCOOH)

-

Sodium hydroxide (NaOH)

-

Tin(II) chloride (SnCl₂)

-

Hydroquinone (as a polymerization inhibitor)

-

Distilled water

Procedure:

-

In a reaction flask, dissolve 16 g of sodium hydroxide in 150 ml of distilled water with stirring.

-

To prevent premature polymerization of the acrylic acid, add a small amount of hydroquinone to the flask.

-

Slowly add 49.7 g of acrylic acid dropwise to the sodium hydroxide solution. The temperature should be maintained between 35-40°C. Continue stirring for one hour until the alkali is completely dissolved, forming sodium acrylate.

-

To the resulting sodium acrylate solution, add 22 g of tin(II) chloride salt.

-

Heat the mixture to 50°C and continue stirring until the tin(II) chloride is completely dissolved and the reaction is complete. The final product is an aqueous solution of tin(II) acrylate.

A similar synthetic strategy involves the direct reaction of tin(II) chloride with methacrylic acid in an appropriate solvent like ethanol to produce tin(II) methacrylate, suggesting a general pathway for the synthesis of tin(II) carboxylates.[4]

Synthesis Workflow

Caption: Synthesis workflow for tin(II) acrylate.

Applications and Research

While specific applications of tin(II) acrylate in drug development are not well-documented in publicly available literature, organotin compounds, in general, have been investigated for their biological activities. Organotin(IV) carboxylates, for instance, have been reviewed for their potential as antitumoral and antimicrobial agents. The biological activity of these compounds is often attributed to the interaction of the tin cation with biological macromolecules.

In materials science, tin(II) acrylate serves as a monomer in polymerization reactions. One documented application involves its use in the synthesis of a tin-acrylate/methacryloxypropyltrimethoxysilane copolymer, which acts as a binder for roofing granules.[5] Tin(II) compounds, such as tin(II) octoate, are also widely used as catalysts in ring-opening polymerization, for example, in the synthesis of polylactide (PLA) and other polyesters for biomedical applications.[6][7]

Polymerization Workflow Example

The following diagram illustrates a general workflow for the copolymerization of a tin-acrylate monomer.

Caption: General workflow for tin-acrylate copolymerization.

Conclusion

Tin(II) acrylate is a specialty chemical with established identifiers and synthesis routes. While its primary documented applications are in materials science, particularly in the formation of copolymers, the broader family of organotin compounds has been a subject of interest in medicinal chemistry. For researchers in drug development, tin(II) acrylate could be of interest as a precursor for novel organotin-containing polymers or as a standalone compound for biological screening. Further research is required to elucidate its specific biological activities and potential therapeutic applications.

References

- 1. Tin(2+) acrylate | C6H6O4Sn | CID 57356749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 94275-72-6 [m.chemicalbook.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Tin(2+) methacrylate | 76148-13-5 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Tin(II) Acrylate: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Tin(II) acrylate, with the chemical formula Sn(C₃H₃O₂)₂, is a metal-organic compound that holds potential in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of tin(II) acrylate, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential relevance in drug development, particularly in oncology. While specific experimental data for tin(II) acrylate is limited in publicly available literature, this guide consolidates computed data and draws parallels from closely related tin(II) carboxylates to offer a thorough resource for researchers.

Physicochemical Properties

Physical Properties

Quantitative data for tin(II) acrylate is summarized in the table below. It is important to note that most of these values are computationally derived and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₄Sn | PubChem[1] |

| Molecular Weight | 260.82 g/mol | PubChem[1] |

| IUPAC Name | tin(II) prop-2-enoate | PubChem[1] |

| CAS Number | 94275-72-6 | PubChem[1][2] |

| Appearance | Expected to be a white solid | Inferred from other tin(II) carboxylates |

| Solubility | Expected to have low solubility in water and non-polar organic solvents, but may be soluble in coordinating solvents. | Inferred from general properties of tin salts[3] |

Chemical Properties

Tin(II) acrylate's chemical behavior is dictated by the tin(II) center and the acrylate ligands.

-

Oxidation State: The tin atom is in the +2 oxidation state, making it susceptible to oxidation to the more stable tin(IV) state, especially in the presence of atmospheric oxygen.[4]

-

Coordination Chemistry: The tin(II) ion can form various coordination complexes. The acrylate ligand can act as a bidentate or bridging ligand, potentially leading to polymeric structures.

-

Reactivity of the Acrylate Moiety: The vinyl groups of the acrylate ligands are susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[5] This property is relevant for its use in polymer chemistry.

-

Hydrolysis: Like many tin(II) salts, tin(II) acrylate is expected to be sensitive to moisture and may undergo hydrolysis.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of tin(II) acrylate are not well-documented. However, based on established methods for other tin(II) carboxylates and acrylates, the following protocols can be proposed.

Synthesis of Tin(II) Acrylate

A plausible route for the synthesis of tin(II) acrylate is the direct reaction of tin(II) oxide with acrylic acid. This method avoids the introduction of halide impurities often associated with syntheses starting from tin(II) chloride.[6][7]

Reaction Scheme:

SnO + 2 CH₂=CHCOOH → Sn(OOCCH=CH₂)₂ + H₂O

Materials:

-

Tin(II) oxide (SnO)

-

Acrylic acid (CH₂=CHCOOH), freshly distilled to remove inhibitors

-

Anhydrous toluene (or another suitable inert solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add tin(II) oxide (1 molar equivalent).

-

Add anhydrous toluene to the flask to create a slurry.

-

Under a continuous flow of inert gas, add freshly distilled acrylic acid (2.2 molar equivalents) dropwise to the stirred slurry at room temperature. A slight excess of acrylic acid is used to ensure complete reaction of the tin(II) oxide.

-

After the addition is complete, heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the cessation of water collection.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solid tin(II) acrylate product can be isolated by filtration under an inert atmosphere.

-

Wash the product with anhydrous toluene to remove any unreacted acrylic acid.

-

Dry the product under vacuum to obtain pure tin(II) acrylate.

Workflow for the Synthesis of Tin(II) Acrylate:

Caption: Workflow for the synthesis of tin(II) acrylate.

Characterization Methods

Objective: To identify the functional groups present in tin(II) acrylate and confirm the formation of the carboxylate salt.

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Spectra:

-

Absence of broad O-H stretch: The broad O-H stretching vibration characteristic of the carboxylic acid dimer (around 2500-3300 cm⁻¹) should be absent.

-

Carboxylate stretches: The strong C=O stretching vibration of acrylic acid (around 1700 cm⁻¹) will be replaced by two characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group, typically in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate ligand.

-

C=C stretch: The C=C stretching vibration of the acrylate moiety is expected around 1635 cm⁻¹.[5]

Objective: To elucidate the molecular structure of tin(II) acrylate in solution.

Solvent: A suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O (if soluble), should be used.

Expected ¹H NMR Spectra:

-

Vinyl protons: The protons of the vinyl group (CH₂=CH) are expected to appear as a multiplet in the region of 5.5-6.5 ppm.

-

Absence of carboxylic acid proton: The acidic proton of acrylic acid (typically >10 ppm) will be absent.

Expected ¹³C NMR Spectra:

-

Carbonyl carbon: The carboxylate carbon (COO⁻) is expected to appear in the range of 170-180 ppm.

-

Vinyl carbons: The carbons of the vinyl group (CH₂=CH) are expected in the region of 125-135 ppm.

Expected ¹¹⁹Sn NMR Spectra:

-

Chemical Shift: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination environment and oxidation state. For tin(II) compounds, the chemical shifts are typically found in a broad range, often to high frequency (positive ppm values) relative to the standard tetramethyltin. Solid-state NMR studies of other tin(II) compounds have shown a large chemical shift anisotropy, which is indicative of the stereochemically active lone pair of electrons on the tin atom.[8][9]

Objective: To determine the thermal stability and decomposition profile of tin(II) acrylate.

Procedure:

-

Thermogravimetric Analysis (TGA): A small sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The weight loss as a function of temperature is recorded. This can reveal the decomposition temperature and the nature of the decomposition products.

-

Differential Scanning Calorimetry (DSC): The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. This can identify phase transitions such as melting, as well as exothermic or endothermic decomposition processes. For other metal acrylates, decomposition often begins above 200 °C.[5]

Relevance in Drug Development

Tin-based compounds have garnered significant interest as potential therapeutic agents, particularly in the field of oncology.[10][11] While much of the research has focused on organotin(IV) compounds, the unique properties of tin(II) compounds also warrant investigation.

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of tin compounds against various cancer cell lines.[4][10] The proposed mechanisms of action often involve interaction with cellular macromolecules and the induction of programmed cell death (apoptosis).

Potential Mechanisms of Action:

-

DNA Interaction: Tin complexes have been shown to interact with DNA, which can lead to the inhibition of DNA replication and transcription, ultimately triggering cell death.[10] The phosphate backbone of DNA is a potential binding site.

-

Induction of Apoptosis: A key mechanism of anticancer activity for many tin compounds is the induction of apoptosis.[12][13][14] This can occur through various signaling pathways.

Signaling Pathways

The interaction of tin compounds with cellular signaling pathways is a critical area of research for understanding their therapeutic potential.

-

p53 Pathway: Some organotin compounds have been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway.[10][15] p53 plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.

-

Mitochondrial Pathway: Tin-based complexes can induce apoptosis via the mitochondrial-mediated pathway, which involves the release of cytochrome c and the activation of caspases.[10]

-

Other Kinase Pathways: Tin compounds may also modulate other signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 and JNK1 pathways.[12]

Signaling Pathway for Tin-Induced Apoptosis:

Caption: A potential signaling pathway for tin-induced apoptosis.

Conclusion

Tin(II) acrylate is a compound with interesting chemical properties and potential applications in materials science and drug development. While direct experimental data is sparse, this guide provides a solid foundation for researchers by consolidating computed data, proposing robust experimental protocols based on analogous compounds, and contextualizing its potential therapeutic relevance. Further experimental investigation is necessary to fully elucidate the properties and biological activity of tin(II) acrylate, which may pave the way for its application in novel therapeutic strategies.

References

- 1. Tin(2+) acrylate | C6H6O4Sn | CID 57356749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 94275-72-6 [m.chemicalbook.com]

- 3. Tin II Cation Reactions [MarZ Chemistry] [marz-kreations.com]

- 4. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2002014328A1 - Direct synthesis of tin (ii) carboxylates and tin (iv) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid-state NMR studies of some tin(II) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. corpuspublishers.com [corpuspublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Tin(II) Acrylate and its Analogs in Polymerization Catalysis

Introduction

Tin(II) carboxylates are a versatile class of catalysts widely employed in the chemical industry for various polymerization reactions. While direct literature on tin(II) acrylate is sparse, its analogs, particularly tin(II) 2-ethylhexanoate (Sn(Oct)₂) and tin(II) acetate (SnAc₂), are benchmark catalysts for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters such as polylactide (PLA) and polycaprolactone (PCL).[1][2][3] This document provides an overview of the applications, mechanisms, and experimental protocols related to the use of tin(II) carboxylates in polymerization catalysis, with a focus on their utility for researchers, scientists, and drug development professionals.

Catalytic Applications